Butyldimethyl(perfluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldimethyl(perfluorophenyl)silane is an organosilicon compound with the molecular formula C12H15F5Si. This compound is characterized by the presence of a silicon atom bonded to a butyl group, two methyl groups, and a perfluorophenyl group. The unique combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyldimethyl(perfluorophenyl)silane typically involves the reaction of perfluorophenylsilane with butyl and methyl groups under controlled conditions. One common method includes the use of tert-butylchlorodimethylsilane and methyldichlorosilane, which undergo a rearrangement reaction in the presence of a Lewis acid catalyst at temperatures between 35 to 45°C . The reaction mixture is then subjected to rectification to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment such as rectifying towers with structured ceramic or glass filling materials to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Butyldimethyl(perfluorophenyl)silane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, especially when used in self-assembled monolayers.
Common Reagents and Conditions:
Reduction: Tris(pentafluorophenyl)borane is commonly used as a catalyst for reduction reactions involving this compound.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under mild conditions for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Butyldimethyl(perfluorophenyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butyldimethyl(perfluorophenyl)silane involves the activation of the silicon-hydrogen (Si-H) bond. In reduction reactions, the compound acts as a stoichiometric reductant, with the Si-H bond being activated by a Lewis acid catalyst such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions to the substrate, leading to the reduction of carbonyl or alcohol groups.
Vergleich Mit ähnlichen Verbindungen
Trimethoxy(perfluorophenyl)silane: Similar in structure but contains methoxy groups instead of butyl and methyl groups.
Tetrakis(4-bromophenyl)silane: Another silicon-centered compound used in the synthesis of porous organic polymers.
Uniqueness: Butyldimethyl(perfluorophenyl)silane is unique due to its combination of butyl, methyl, and perfluorophenyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reduction and surface modification.
Eigenschaften
Molekularformel |
C12H15F5Si |
---|---|
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
butyl-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-5-6-18(2,3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 |
InChI-Schlüssel |
IWEXKAPVZNRCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.